

A Technical Guide to the Spectroscopic Analysis of Ethylthiourea Compounds

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Compound of Interest

Compound Name: Ethylthiourea

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **ethylthiourea** compounds, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. **Ethylthiourea** and its derivatives are of significant interest in medicinal chemistry and materials science, making a thorough understanding of their structural characterization essential. This document outlines detailed experimental protocols, presents quantitative spectroscopic data in a structured format, and visualizes key experimental workflows.

Spectroscopic Characterization

The structural elucidation of **ethylthiourea** compounds relies heavily on a combination of spectroscopic techniques. ^1H NMR and ^{13}C NMR spectroscopy provide detailed information about the molecular framework, including the chemical environment of individual protons and carbon atoms. FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of **ethylthiourea** derivatives in solution. The chemical shifts (δ) in ppm provide insights into the electronic environment of the nuclei, while coupling constants reveal information about the connectivity of atoms.

¹H NMR Spectra: The proton NMR spectra of **ethylthiourea** compounds typically exhibit characteristic signals for the N-H protons, the aromatic or aliphatic protons of the substituents, and the protons of the ethyl group. The N-H protons usually appear as broad singlets, with the proton adjacent to the aromatic ring being more de-shielded due to anisotropic effects.^[1] The protons of the ethyl group typically show a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling.

¹³C NMR Spectra: In the ¹³C NMR spectra of **ethylthiourea** derivatives, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which resonates at a significantly downfield chemical shift, typically around 180 ppm.^{[1][2]} The signals for the aromatic carbons and the carbons of the ethyl group are observed in their expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **ethylthiourea** compounds. The key vibrational modes to consider are the N-H stretching, C=S stretching, and C-N stretching vibrations.

The FT-IR spectra of **ethylthiourea** derivatives show sharp and strong absorption bands in the region of 3011–3335 cm⁻¹ corresponding to the N-H stretching vibration.^[2] A strong intensity band in the range of 1213–1284 cm⁻¹ is attributed to the C=S stretching vibration.^[2]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative NMR and IR data for a series of representative **ethylthiourea** compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Selected **Ethylthiourea** Derivatives^{[1][2]}

| Compound | N-H (aromatic side) | N-H (ethyl side) | Aromatic-H | Ethyl-H (-CH ₂ -) | Ethyl-H (-CH ₃ -) | Other |
|----------|---------------------|--------------------|-----------------|------------------------------|------------------------------|---------------------------------------|
| 1a-1c | 7.60 – 8.20 (s) | 5.65 – 6.20 (br s) | 6.80 – 7.36 (m) | 3.7 (q) | 1.1 (t) | 2.28 – 2.36 (s, Ar-CH ₃) |
| 1d-1f | 7.60 – 8.20 (s) | 5.65 – 6.20 (br s) | 6.80 – 7.36 (m) | 3.7 (q) | 1.1 (t) | 3.80 – 3.85 (s, Ar-OCH ₃) |

s = singlet, br s = broad singlet, t = triplet, q = quartet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Selected **Ethylthiourea** Derivatives[1][2]

| Compound | C=S | Aromatic-C | Ethyl-C (-CH ₂ -) | Ethyl-C (-CH ₃ -) | Other |
|----------|--------|---------------|------------------------------|------------------------------|------------------------------|
| 1a-1c | ~180.2 | 110.7 – 160.9 | ~40.3 | ~14.3 | ~21.0 (Ar-CH ₃) |
| 1d-1f | ~180.2 | 110.7 – 160.9 | ~40.3 | ~14.3 | ~55.5 (Ar-OCH ₃) |

Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹) of Selected **Ethylthiourea** Derivatives[2]

| Compound | ν(N-H) | ν(C=S) |
|----------|-------------|-------------|
| 1a-1f | 3011 – 3335 | 1213 – 1284 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **ethylthiourea** compounds, based on common practices reported in the literature.[1][2][3][4]

NMR Spectroscopy

Instrumentation: NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.

[4]

Sample Preparation:

- Weigh approximately 5-10 mg of the **ethylthiourea** compound.
- Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Data Acquisition:

- ¹H NMR: Standard pulse sequences are used. Key parameters include a sufficient number of scans (e.g., 32) to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.[3]
- ¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Instrumentation: FT-IR spectra are recorded on a Fourier Transform Infrared spectrophotometer.

Sample Preparation (KBr Pellet Method):[2]

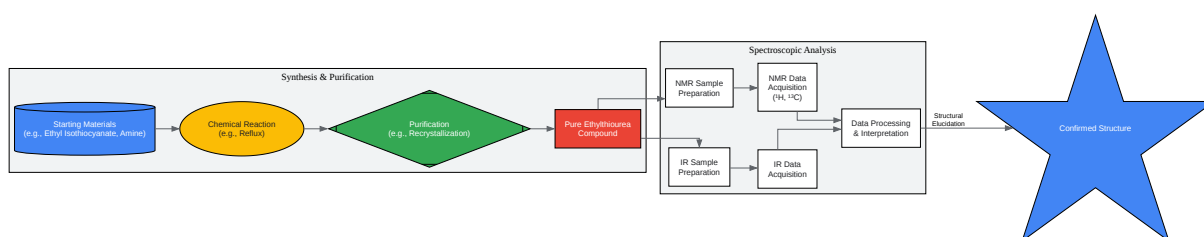
- Grind a small amount (1-2 mg) of the solid **ethylthiourea** compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Record the sample spectrum, typically in the range of 4000-400 cm^{-1} .^[2]

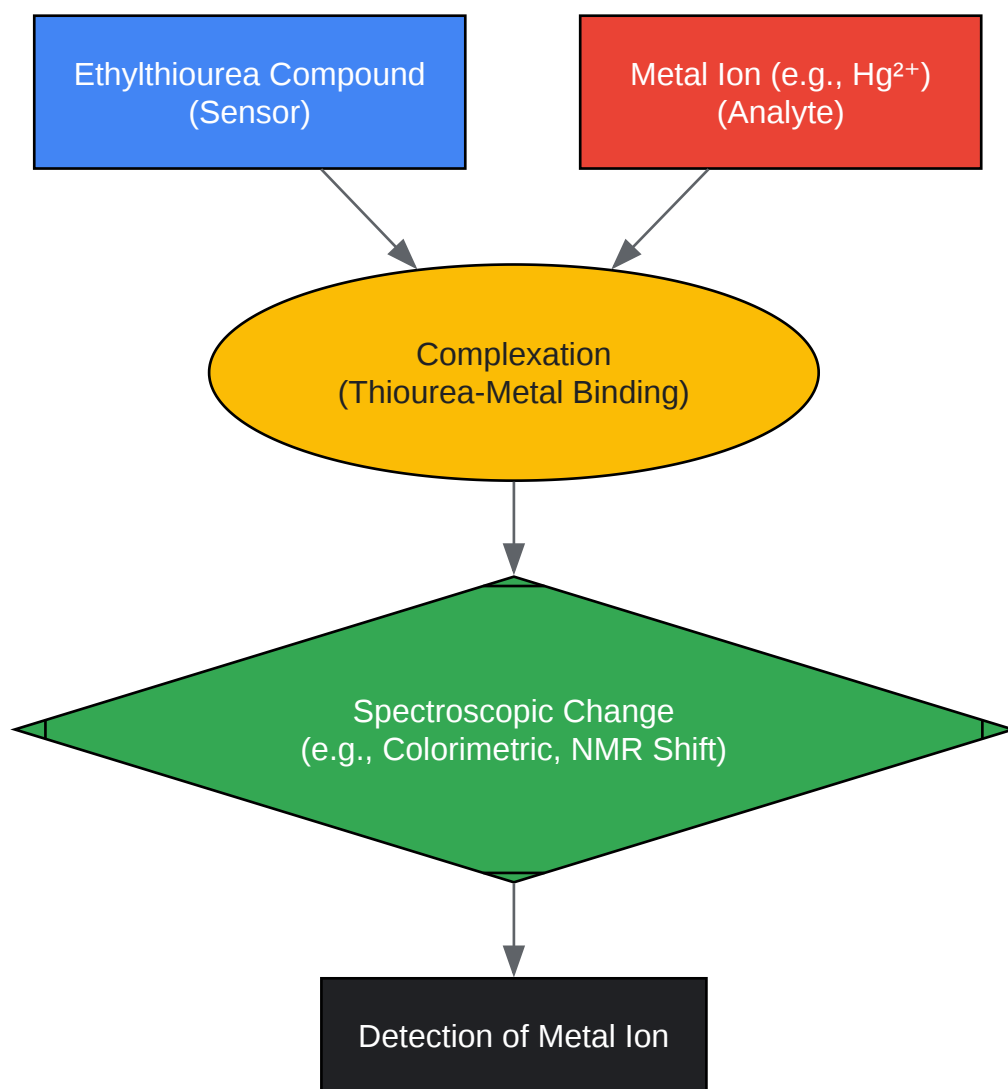
Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis and application of **ethylthiourea** compounds.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **ethylthiourea** compounds.



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Caption: Logical pathway for metal ion sensing using **ethylthiourea** compounds.

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